Avocadene
Overview
Description
Avocadene is a long-chain fatty alcohol . It is a metabolic modulator that selectively induces apoptosis of leukemia stem cells and reverses pathologies associated with diet-induced obesity .
Synthesis Analysis
The de novo asymmetric synthesis of all possible stereoisomers of avocadene is described. The stereodivergent synthesis of the 12 congeners is accomplished in 4–6 steps from an achiral acylpyruvate derivative, which, in turn, is prepared in five steps .Molecular Structure Analysis
Avocadene is a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados . Specific structural features such as the terminal triple bond, odd number of carbons, and stereochemistry are shown to be critical to its ability to suppress mitochondrial fatty acid oxidation .Chemical Reactions Analysis
Avocadene, along with avocadyne, are incorporated into self-emulsifying drug delivery systems (SEDDS) that rely on molecular self-assembly to form fine, transparent, oil-in-water (O/W) microemulsions as small as 20 nanometers in diameter .Physical And Chemical Properties Analysis
Avocadene has a molecular weight of 286.4 g/mol . It has 3 hydrogen bond donors and acceptors, and 15 rotatable bonds .Scientific Research Applications
Avocadene in Drug Delivery Systems
Avocadene, derived from the avocado seed, has been explored for its potential in self-emulsifying drug delivery systems (SEDDS). These systems, which form oil-in-water microemulsions, can significantly improve the potency and bioactivity of drugs like naproxen and curcumin, particularly against acute myeloid leukemia cell lines (Ahmed et al., 2020).
Analytical Methods for Avocadene
Research has developed a sensitive LC-MS method for quantifying avocadene in avocado seed and pulp. This method is crucial for accurately assessing the presence and concentration of avocadene in various avocado-based products and for further research on its applications (Ahmed et al., 2018).
Antimycobacterial Properties
Avocadene has been identified as a component of compounds isolated from unripe avocado pulp, showing antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications in treating tuberculosis (Lu et al., 2012).
Fatty Acid Oxidation Inhibition
Studies have shown that avocadene, as part of Avocatin-B (Avo-B), can selectively eliminate leukemia cells by suppressing fatty acid oxidation, while sparing healthy blood cells. This indicates its potential as a cancer therapy, especially for leukemia (Tcheng et al., 2021).
Stability in Food Processing
Avocadene's stability under common food processing conditions, such as heat and high hydrostatic pressure, has been examined. This research is vital for understanding how avocadene can be incorporated into food products without losing its bioactivity, particularly its antimicrobial properties (Pacheco et al., 2017).
Potential in Skin Treatments
Research into the use of avocadene in skin treatments has shown its effectiveness in reducing pain and inflammation associated with UVB-induced skin injury. This suggests its potential for use in products aimed at treating sunburn and related skin conditions (Deuschle et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
heptadec-16-ene-1,2,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEHQWFIOMAGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCC(CC(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001003849 | |
Record name | Heptadec-16-ene-1,2,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Avocadene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Avocadene | |
CAS RN |
83797-45-9 | |
Record name | 16-Heptadecene-1,2,4-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83797-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16-Heptadecene-1,2,4-triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptadec-16-ene-1,2,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Avocadene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
Record name | Avocadene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for Avocadene's anticancer activity?
A1: Avocadene, a polyhydroxylated fatty alcohol found in avocados, exhibits anticancer activity, particularly against leukemia cells. While Avocadene is often found in a 1:1 mixture with Avocadyne called Avocatin-B [], research suggests that Avocadene itself is a potent inhibitor of fatty acid oxidation (FAO) []. By suppressing FAO, Avocadene disrupts the energy metabolism of leukemia cells, leading to their elimination. Importantly, Avocadene appears to spare healthy blood cells [], indicating a potential therapeutic window.
Q2: How does Avocadene's structure contribute to its stability under food processing conditions?
A2: Avocadene, along with other acetogenins like persediene and persenones, demonstrates remarkable stability under various food processing conditions, including high temperatures (≤120°C), high hydrostatic pressure (HHP; 300–600 MPa), and varying pH levels []. This stability is attributed, in part, to the presence of a keto or trans-enone group at the C-4 position in the aliphatic chain of these molecules. This structural feature potentially contributes to antioxidant activity by supporting hydrogen donation to surrounding carbon atoms, thereby enhancing stability [].
Q3: What analytical methods are employed to quantify Avocadene in avocado fruit?
A3: While initial methods for detecting avocado seed polyhydroxylated fatty alcohols (PFAs) relied on NMR spectroscopy and GC-MS, these techniques lacked quantitative accuracy []. A more sensitive and accurate method utilizes LC-MS for the quantitation of Avocadene and Avocadyne in both avocado seed and pulp extracts []. This method offers a reliable linear response range and allows for precise quantification of these compounds.
Q4: Can Avocadene be used as an antimicrobial agent in food preservation?
A4: Research indicates that Avocadene, often in the form of enriched acetogenin extracts (EAE) from avocado seeds, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including spore-forming species like Clostridium sporogenes, C. perfringens, Bacillus subtilis, and Alicyclobacillus acidocaldarius [, ]. Studies show that Avocadene-rich extracts effectively inhibit the growth of these bacteria, even surpassing the efficacy of commercial preservatives like Nisaplin® and Mirenat® in some cases [].
Q5: What is the potential of Avocadene for treating bacterial contamination in food?
A5: Avocadene, specifically an avocado seed extract commercially available as Avosafe®, has demonstrated promising results in controlling Listeria monocytogenes contamination in a refrigerated meat model system []. The extract effectively inhibited L. monocytogenes growth, reducing a 3-log inoculum to undetectable levels within 3 hours at 4°C []. This highlights the potential of Avocadene as a natural food preservative to enhance food safety.
Q6: Are there any known challenges or limitations associated with using Avocadene in practical applications?
A6: While Avocadene demonstrates potential in various applications, there are challenges to consider. For instance, although Avocadene remains stable under HHP processing, storage studies of a model food system revealed a gradual decline in its concentration over time (63% reduction at 25°C and 32% at 4°C over 42 days) []. This highlights the need for further research to optimize formulation strategies and storage conditions to maintain Avocadene's efficacy in food products.
Q7: How does the structure of Avocadene and its related compounds influence their mosquito larvicidal activity?
A7: While this specific question isn't directly addressed in the provided research abstracts, it is known that structural variations in related compounds like those found in unripe avocado fruit peel can significantly impact their biological activity, including mosquito larvicidal properties []. Further research is necessary to delve into the structure-activity relationships of Avocadene and its analogs specifically for their mosquito larvicidal potential.
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